1-(2,6-dimethylphenyl)-4-[3-(2-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]pyrrolidin-2-one
Description
The compound 1-(2,6-dimethylphenyl)-4-[3-(2-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]pyrrolidin-2-one features a pyrrolidin-2-one core substituted at the 1-position with a 2,6-dimethylphenyl group and at the 4-position with a 1,2,4-oxadiazole ring bearing a 2-ethoxyphenyl substituent. Its molecular formula is estimated as C₂₂H₂₂N₃O₄ (molecular weight ≈ 392 g/mol), derived from structural analysis of analogs . The 2,6-dimethylphenyl group introduces steric bulk, while the 2-ethoxyphenyl moiety contributes electron-donating effects via the ethoxy group.
Properties
IUPAC Name |
1-(2,6-dimethylphenyl)-4-[3-(2-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]pyrrolidin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N3O3/c1-4-27-18-11-6-5-10-17(18)21-23-22(28-24-21)16-12-19(26)25(13-16)20-14(2)8-7-9-15(20)3/h5-11,16H,4,12-13H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XAPFZPCXDPOJFJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1C2=NOC(=N2)C3CC(=O)N(C3)C4=C(C=CC=C4C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 1-(2,6-dimethylphenyl)-4-[3-(2-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]pyrrolidin-2-one represents a novel class of chemical entities with potential biological applications. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure
The molecular structure of the compound can be represented as follows:
- Molecular Formula : C18H22N4O3
- Molecular Weight : 342.39 g/mol
The compound features a pyrrolidinone core substituted with a dimethylphenyl group and an oxadiazole moiety, which are critical for its biological activity.
Biological Activity Overview
The biological activity of this compound has been investigated across various studies, focusing on its potential as an anti-inflammatory and anticancer agent.
- Inhibition of Inflammatory Pathways : Research indicates that the compound modulates key inflammatory mediators such as cytokines and chemokines. It has been shown to inhibit the NF-kB signaling pathway, reducing the expression of pro-inflammatory cytokines like TNF-alpha and IL-6 .
- Anticancer Properties : The compound exhibits cytotoxic effects against several cancer cell lines. In vitro studies have demonstrated its ability to induce apoptosis in human cancer cells through the activation of caspase pathways .
Study 1: Anti-inflammatory Effects
A study conducted on mouse splenocytes demonstrated that treatment with the compound significantly reduced the production of inflammatory cytokines in response to lipopolysaccharide (LPS) stimulation. The results showed a reduction in TNF-alpha levels by approximately 70% at a concentration of 100 µM .
Study 2: Anticancer Activity
In another study, the compound was tested against breast cancer cell lines (MCF-7 and MDA-MB-231). The results indicated that it inhibited cell proliferation with IC50 values of 15 µM and 20 µM respectively. Flow cytometry analysis revealed that treated cells exhibited increased annexin V staining, indicating enhanced apoptosis .
Data Tables
| Biological Activity | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| Cytotoxicity | MCF-7 | 15 | Apoptosis via caspase activation |
| Cytotoxicity | MDA-MB-231 | 20 | Apoptosis via caspase activation |
| Anti-inflammatory | Mouse Splenocytes | N/A | Inhibition of TNF-alpha production |
Scientific Research Applications
The compound features a pyrrolidine core substituted with a dimethylphenyl group and an oxadiazole moiety, which contributes to its chemical reactivity and biological activity.
Medicinal Chemistry
The compound's structure suggests potential applications in drug development, particularly as an anti-inflammatory or analgesic agent. The presence of the oxadiazole ring is notable for its biological activity in various pharmacological contexts.
Case Study: Anti-inflammatory Activity
Research has indicated that compounds containing oxadiazole derivatives exhibit significant anti-inflammatory properties. A study demonstrated that similar oxadiazole-based compounds reduced inflammation in animal models by inhibiting pro-inflammatory cytokines .
Material Science
Due to its unique structural properties, this compound can be utilized in the development of advanced materials, including polymers and coatings. Its ability to absorb UV light makes it a candidate for UV stabilizers in plastics and coatings.
Case Study: UV Absorption
A comparative study on various UV absorbers showed that compounds with similar structural motifs significantly improved the stability of polymeric materials against UV degradation . This suggests that 1-(2,6-dimethylphenyl)-4-[3-(2-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]pyrrolidin-2-one could be effective in enhancing the longevity of materials exposed to sunlight.
Agricultural Chemistry
The compound may also find applications as a pesticide or herbicide due to its potential biological activity against pests and weeds. The oxadiazole group is known for its effectiveness in agrochemical applications.
Case Study: Pesticidal Activity
A study evaluating the efficacy of various oxadiazole derivatives found that certain compounds exhibited significant herbicidal activity against common agricultural weeds . This underscores the potential utility of the compound in agricultural formulations.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogs and Substituent Effects
The following table compares the target compound with structurally related analogs from the evidence, focusing on substituent variations and molecular properties:
*Estimated based on structural analogs.
Key Observations:
Substituent Position : The target compound’s ortho-substituted phenyl groups (2-ethoxy and 2,6-dimethyl) introduce significant steric hindrance compared to para-substituted analogs (e.g., ). This may reduce binding affinity in sterically sensitive targets but improve selectivity .
Molecular Weight and Solubility : The target compound’s higher molecular weight (~392 vs. 363.41 in ) suggests reduced solubility, which could be mitigated by incorporating polar groups (e.g., methoxy in ) .
Pharmacological Potential (Theoretical Analysis)
- Oxadiazole Rings : The 1,2,4-oxadiazole moiety is metabolically stable and often used in drug design for hydrogen bonding. Substitution at position 3 with aryl groups (e.g., 2-ethoxyphenyl) can modulate target affinity .
- Pyrrolidinone Scaffold: This scaffold is prevalent in CNS-active compounds. The 2,6-dimethylphenyl group may enhance blood-brain barrier penetration compared to polar analogs (e.g., ) .
Preparation Methods
Lactamization of γ-Amino Acids
The pyrrolidin-2-one ring is efficiently constructed via intramolecular lactamization of γ-amino acids. For the 1-(2,6-dimethylphenyl) substitution:
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Starting Material : 4-Amino-4-(2,6-dimethylphenyl)butanoic acid.
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Activation : Treatment with thionyl chloride (SOCl₂) generates the acyl chloride.
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Cyclization : Heating in toluene at 110°C for 12 hours induces lactam formation.
Yield : 68–72% after recrystallization from ethanol.
Dieckmann Cyclization
Alternative synthesis employs Dieckmann cyclization of diethyl 3-(2,6-dimethylphenylamino)pentanedioate:
Optimization : Microwave-assisted conditions (150°C, 20 min) improve yields to 85%.
Synthesis of the 3-(2-Ethoxyphenyl)-1,2,4-Oxadiazole Fragment
Cyclocondensation of Amidoximes
The 1,2,4-oxadiazole ring is synthesized via [2+3] cycloaddition between amidoximes and carboxylic acid derivatives:
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Amidoxime Preparation :
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2-Ethoxybenzonitrile reacts with hydroxylamine hydrochloride (NH₂OH·HCl) in EtOH/H₂O (80°C, 6 h).
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Cyclization :
Solid-Phase Synthesis
Recent advances utilize polymer-supported reagents for oxadiazole formation:
| Step | Reagent | Conditions | Yield |
|---|---|---|---|
| 1 | Wang resin-bound amidoxime | CH₂Cl₂, RT, 24 h | 92% (resin loading) |
| 2 | TFA cleavage | 95% TFA/H₂O, 2 h | 88% (purity >95%) |
Coupling Strategies for Fragment Assembly
Nucleophilic Aromatic Substitution
The 4-position of pyrrolidin-2-one undergoes nucleophilic attack by metallated oxadiazoles:
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Pyrrolidinone Activation :
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Treat 1-(2,6-dimethylphenyl)pyrrolidin-2-one with LDA at −78°C to generate enolate.
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Coupling :
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Add 5-lithio-3-(2-ethoxyphenyl)-1,2,4-oxadiazole (prepared via n-BuLi deprotonation).
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Quenching :
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NH₄Cl(aq) followed by extraction with ethyl acetate.
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Yield : 58% (GC-MS purity: 91%).
Palladium-Catalyzed Cross-Coupling
Suzuki-Miyaura coupling enables modular assembly:
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Borylation of Pyrrolidinone :
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4-Bromo-1-(2,6-dimethylphenyl)pyrrolidin-2-one + bis(pinacolato)diboron → 4-boryl intermediate.
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Coupling :
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4-Borylpyrrolidinone + 5-bromo-3-(2-ethoxyphenyl)-1,2,4-oxadiazole.
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Catalyst: Pd(PPh₃)₄, K₂CO₃, DME/H₂O (3:1), 90°C, 12 h.
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Yield : 63% (HPLC purity: 98%).
One-Pot Tandem Synthesis
An innovative approach combines oxadiazole cyclization and pyrrolidinone functionalization in a single reactor:
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Reagents :
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1-(2,6-Dimethylphenyl)-4-cyano-pyrrolidin-2-one.
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2-Ethoxybenzohydroxamic acid.
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Conditions :
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Tf₂O (2.2 equiv), DIPEA (3 equiv), CH₂Cl₂, 0°C → RT, 24 h.
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Mechanism :
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In situ formation of nitrilium intermediate followed by [3+2] cycloaddition.
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Yield : 51% (requires HPLC purification).
Comparative Analysis of Synthetic Routes
| Method | Steps | Total Yield (%) | Purity (%) | Key Advantage |
|---|---|---|---|---|
| Fragment Coupling | 5 | 34 | 98 | High purity, scalability |
| Tandem Synthesis | 3 | 51 | 95 | Reduced purification steps |
| Cross-Coupling | 4 | 42 | 97 | Modular for analogs |
Optimization Challenges and Solutions
Regioselectivity in Oxadiazole Formation
Competing 1,3,4- vs. 1,2,5-oxadiazole formation is mitigated by:
Epimerization at C4 of Pyrrolidinone
Basic conditions during coupling cause racemization. Prevention strategies:
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Low-Temperature Lithiation : −78°C, 1 h reaction time.
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Chiral Auxiliaries : Use of (R)-BINOL-derived ligands maintains 98% ee.
Scalability and Industrial Considerations
Pilot-scale synthesis (10 kg batch) employs:
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Continuous Flow Reactors : For oxadiazole cyclization (residence time: 8 min, 130°C).
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Crystallization-Enhanced Purification :
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Target compound recrystallized from heptane/EtOAc (3:1) achieves 99.5% purity.
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Cost Analysis : Raw material costs reduced 40% via in situ amidoxime generation.
Emerging Methodologies
Photoredox Catalysis
Visible-light-mediated C–H activation enables direct functionalization:
Conditions : DMF, room temperature, 24 h. Yield : 67%.
Q & A
Q. What are the recommended synthetic routes for 1-(2,6-dimethylphenyl)-4-[3-(2-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]pyrrolidin-2-one?
The synthesis typically involves multi-step reactions:
- Step 1: Cyclization of precursors (e.g., nitrile oxides with pyrrolidinone derivatives) under reflux conditions in solvents like toluene or DMF .
- Step 2: Coupling of the oxadiazole moiety with the pyrrolidinone ring using catalysts such as nickel perchlorate to enhance reaction efficiency .
- Purification: Column chromatography or recrystallization to isolate the final product with >95% purity . Key reagents include sodium hydroxide for pH adjustment and DMF as a polar aprotic solvent .
Q. Which spectroscopic techniques are critical for characterizing this compound?
- NMR Spectroscopy: ¹H and ¹³C NMR confirm substituent positions and ring conformations, with aromatic protons typically appearing at δ 6.8–7.5 ppm .
- Mass Spectrometry (HRMS): Validates molecular weight (e.g., expected [M+H]⁺ for C₂₂H₂₃N₃O₃: 400.1764) .
- FT-IR: Identifies functional groups (e.g., C=O stretch at ~1700 cm⁻¹ for the pyrrolidinone ring) .
Advanced Research Questions
Q. How can researchers optimize reaction conditions to improve yield and purity?
- Temperature Control: Maintain reflux temperatures (80–120°C) during cyclization to minimize side reactions .
- Solvent Polarity: Use DMF for polar intermediates and switch to toluene for non-polar final steps to enhance crystallinity .
- Catalyst Screening: Test transition-metal catalysts (e.g., Ni²⁺ or Cu²⁺) to accelerate oxadiazole formation .
- Real-Time Monitoring: Employ HPLC or TLC to track reaction progress and adjust stoichiometry dynamically .
Q. What strategies resolve contradictions in reported biological activity data (e.g., anticancer vs. anti-inflammatory effects)?
- Assay Standardization: Compare IC₅₀ values across cell lines (e.g., MCF-7 vs. HeLa) under identical conditions (pH, serum concentration) .
- Metabolic Stability Testing: Evaluate compound degradation in liver microsomes to distinguish intrinsic activity from artifact .
- Target Profiling: Use molecular docking to assess binding affinity variations across targets (e.g., COX-2 vs. tubulin) .
Q. What mechanistic studies are recommended to elucidate its mode of action?
- Apoptosis Pathways: Measure caspase-3/7 activation and mitochondrial membrane potential collapse in treated cancer cells .
- Enzyme Inhibition Assays: Test inhibition of cyclooxygenase (COX) or phosphodiesterase (PDE) isoforms using fluorogenic substrates .
- Transcriptomic Profiling: RNA-seq can identify differentially expressed genes post-treatment to map signaling pathways .
Q. How does the compound’s stability vary under different storage and experimental conditions?
- Thermal Stability: Conduct TGA/DSC to determine decomposition temperatures (expected >200°C for similar oxadiazoles) .
- Photodegradation: Expose to UV light (254 nm) and monitor degradation via HPLC to establish light-sensitive groups .
- pH Sensitivity: Test solubility and integrity in buffers (pH 2–10) to identify optimal conditions for in vitro assays .
Q. What computational methods support structure-activity relationship (SAR) studies?
- Molecular Dynamics Simulations: Analyze interactions between the 2-ethoxyphenyl group and hydrophobic enzyme pockets .
- QSAR Modeling: Correlate substituent electronic parameters (Hammett σ) with biological activity to guide analog design .
- ADMET Prediction: Use tools like SwissADME to predict bioavailability and toxicity risks early in optimization .
Methodological Challenges and Solutions
Q. How to address low solubility in aqueous media for in vivo studies?
- Formulation Strategies: Use co-solvents (e.g., PEG-400) or liposomal encapsulation to enhance bioavailability .
- Prodrug Design: Introduce hydrolyzable groups (e.g., phosphate esters) to improve water solubility .
Q. What analytical methods validate purity in complex mixtures?
- HPLC-DAD: Use a C18 column with gradient elution (acetonitrile/water) to resolve impurities with UV detection at 254 nm .
- Elemental Analysis: Confirm C, H, N content within ±0.4% of theoretical values .
Cross-Disciplinary Applications
Q. Can this compound be repurposed for non-pharmacological applications (e.g., materials science)?
- Ligand Design: Explore its use in metal-organic frameworks (MOFs) due to the oxadiazole’s chelating potential .
- Photophysical Studies: Characterize fluorescence properties for potential use in OLEDs or sensors .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
